molecular formula C11H10O4 B8368395 2-Methylbenzylidenemalonic acid

2-Methylbenzylidenemalonic acid

Cat. No. B8368395
M. Wt: 206.19 g/mol
InChI Key: ZXCRUOKKEYFRRR-UHFFFAOYSA-N
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Patent
US04929641

Procedure details

Combine 2-methylbenzaldehyde (39.6 g, 0.33 mol) and malonic acid (34.3 g, 0.33 mol). Heat at 90° C. for one hour, add 3.9 g of the aldehyde, and heat 6 hr. at 90°. Allow to cool, partition between diethyl ether and 1N NaOH, acidify the aqueous layer, filter off the solid, wash and dry to give the title compound as a beige solid, m.p. 197°-200°.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
3.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:10]([OH:16])(=[O:15])[CH2:11][C:12]([OH:14])=[O:13]>>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[C:11]([C:10]([OH:16])=[O:15])[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
34.3 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
aldehyde
Quantity
3.9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
at 90°
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
partition between diethyl ether and 1N NaOH
FILTRATION
Type
FILTRATION
Details
filter off the solid
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=O)O)C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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